Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)4-3-5-9-8/h9H,3-6H2,1-2H3 |
InChI Key |
RVBGFGVDYSIISD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCN1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : In HCl/THF/H₂O (1:2:1 v/v) at 60°C for 12 hours, the ester converts to 2-(methoxymethyl)pyrrolidine-2-carboxylic acid with >90% yield.
-
Basic Hydrolysis : NaOH (2M) in ethanol at 80°C produces the carboxylate salt, which can be acidified to isolate the free acid .
Table 1: Hydrolysis Reaction Conditions and Yields
| Conditions | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1M HCl, THF/H₂O (1:1) | - | 60°C | 12h | 92% |
| 2M NaOH, Ethanol | - | 80°C | 6h | 88% |
Nucleophilic Substitution at the Methoxymethyl Group
The methoxymethyl (-OCH₃) substituent participates in demethylation and substitution reactions:
-
Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxymethyl group to form 2-(hydroxymethyl)pyrrolidine-2-carboxylate .
-
Nucleophilic Displacement : With NaH and alkyl halides (e.g., CH₃I), the methoxy group is replaced by alkyl chains, enabling side-chain diversification .
Catalytic Hydrogenation and Cross-Coupling
The pyrrolidine ring’s nitrogen atom facilitates catalytic transformations:
-
Rh(II)/Pd(0) Dual Catalysis : In dichloromethane with Rh₂(OAc)₄ and Pd(dba)₂, the compound undergoes carbenoid N–H insertion followed by allylation to form polysubstituted pyrrolidines (up to 91% yield) .
Table 2: Dual Catalytic Reaction Optimization
| Entry | Rh Catalyst | Pd Catalyst | Ligand | Yield |
|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ | Pd(dba)₂ | X-phos | 87% |
| 6 | Rh₂(OAc)₄ | Pd₂(dba)₃ | X-phos | 91% |
Stereoselective Alkylation
As a chiral auxiliary, the compound enables asymmetric alkylation of carboxamides. For example:
-
Trans-2,5-bis(methoxymethyl)pyrrolidine derivatives direct stereoselective alkylation with >95% enantiomeric excess (ee) under mild conditions (THF, −20°C to 25°C) .
Oxidation and Reduction Reactions
-
Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the pyrrolidine ring to pyrrolidinone derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces ester groups to alcohols, though this is less common due to competing ring saturation .
Key Mechanistic Insights
Scientific Research Applications
Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : ≥97% (industrial grade)
- Applications : Used as a chiral building block in pharmaceutical synthesis and organic chemistry due to its stable ether and ester functionalities .
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
Structural and Functional Differences
Substituent Reactivity: The methoxymethyl group in the target compound provides ether-based stability, contrasting with the 3-chloropropyl group in , which is prone to nucleophilic substitution .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound is hydrolytically more stable than the carboxylic acid in 1-methyl-2-pyrrolecarboxylic acid, which may limit its utility in aqueous environments .
Chirality and Coordination :
Application-Specific Insights
Pharmaceutical Intermediates :
Q & A
Q. What are the key synthetic routes for Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization of pyrrolidine precursors. For example, similar pyrrolidine derivatives are synthesized by reacting (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester with halogenated aldehydes under acidic or basic conditions (e.g., HCl or NaOH) to stabilize intermediates . Key factors include:
- Cyclization : Use of aqueous acid (e.g., H₂SO₄) under reflux to form the pyrrolidine ring.
- Esterification : Methanol as a solvent for ester group introduction, requiring controlled pH to avoid side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product. Yields typically range from 40–65%, depending on steric hindrance from the methoxymethyl group .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times should match standards from asymmetric synthesis (e.g., using (S)-proline-derived catalysts) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm trans/cis configurations of the pyrrolidine ring. NOESY can detect spatial proximity of the methoxymethyl group to adjacent protons .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the methoxymethyl group?
- Methodological Answer : The methoxymethyl group’s nucleophilicity can lead to unwanted alkylation or oxidation. Mitigation approaches include:
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc to prevent quaternary salt formation during methoxymethylation .
- Low-Temperature Conditions : Perform reactions at –20°C to slow down competing pathways, as seen in analogous syntheses of tert-butyl pyrrolidine carboxylates .
- Reductive Amination : Use sodium borohydride (NaBH₄) in ethanol to selectively reduce imine intermediates without attacking ester groups .
Q. How do structural analogs of this compound exhibit divergent biological activities, and what computational tools predict these differences?
- Methodological Answer :
- SAR Studies : Replace the methoxymethyl group with halogenated or bulkier substituents (e.g., trifluoromethylphenoxy) to assess activity changes. For example, analogs with 2-(trifluoromethyl)phenoxy groups show enhanced binding to viral proteases due to increased hydrophobicity .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HCV NS5B polymerase). The methoxymethyl group’s flexibility may improve binding entropy, as observed in spirocyclic pyrrolidine derivatives .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in C-NMR or IR spectra often arise from solvent effects or tautomerism. Solutions include:
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃; carbamate protons may exhibit solvent-dependent shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1052 for C₈H₁₄NO₃⁺) to rule out impurities .
- Dynamic NMR : Monitor temperature-dependent changes to detect rotational barriers around the pyrrolidine ring .
Data Contradiction Analysis
Q. Why do published synthetic yields vary significantly for this compound?
- Methodological Answer : Yield discrepancies (e.g., 40% vs. 70%) stem from:
- Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses, unlike bulk syntheses in patent examples .
- Catalyst Purity : Residual palladium in cross-coupling steps (e.g., Suzuki reactions for aryl-substituted analogs) can alter efficiency .
- Workup Protocols : Acidic extraction (pH 2–3) may hydrolyze the ester group if not carefully controlled, as noted in methyl pyridine carboxylate syntheses .
Experimental Design Tables
Q. Table 1: Comparison of Synthetic Conditions for Pyrrolidine Carboxylates
| Step | Condition 1 (Patent ) | Condition 2 (Research ) |
|---|---|---|
| Cyclization | H₂SO₄, reflux, 12 h | NaBH₄, EtOH, RT, 16 h |
| Esterification | MeOH, HCl gas, 0°C | DCC/DMAP, CH₂Cl₂, 0°C → RT |
| Yield | 65% | 48% |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Conflict Resolution Strategy |
|---|---|---|
| H-NMR (CDCl₃) | δ 3.38 (s, OCH₃), 3.75 (m, CH₂OCH₃) | Compare with deuterated DMSO |
| HRMS | m/z 188.1052 [M+H]⁺ | Use ESI+ mode with internal standard |
Safety and Handling
Q. What precautions are critical when handling intermediates in the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
